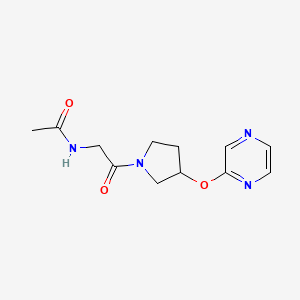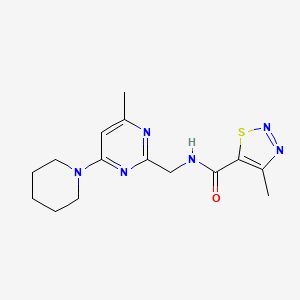![molecular formula C21H23N3O4S B2433366 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide CAS No. 941998-62-5](/img/structure/B2433366.png)
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Treatment of Parkinson’s Disease
This compound, also known as Piribedil, is a clinically used peripheral and cerebral vasodilator . It is a dopamine receptor agonist and can be used alone or in combination with Levodopa to treat Parkinson’s disease .
Improvement of Cognitive Deficits in the Elderly
Piribedil can improve certain symptoms caused by cognitive deficits in the elderly, such as decreased attention and memory, and dizziness .
Treatment of Intermittent Claudication
Piribedil can be used as an adjunctive treatment for intermittent claudication caused by stage 2 peripheral arterial occlusive disease .
Treatment of Retinal Defect Attacks
Piribedil can improve visual acuity, similar to dopamine . It can also improve peripheral blood circulation, and has a certain therapeutic effect on obstructive or thrombotic retinal diseases .
Stimulation of Dopamine Receptors
Piribedil can stimulate the D2 receptors in the post-synaptic striatum of the brain and the D2 and D3 receptors in the cortical and limbic pathways of the midbrain, providing effective dopamine effects .
Treatment of Pain
Piribedil can be used to treat painful symptoms caused by muscle and vein blockage, such as painful spasms when walking .
Treatment of Peripheral Circulation Disorders
Piribedil can be used to treat diseases caused by obstruction of the meridians, decreased circulation and blood volume, blood concentration, and systemic hypoxia, and impaired regulation of cerebral circulation .
Treatment of Tremors
Piribedil can be used as a single drug, especially for the treatment of patients with tremors as the main symptom . It can also be used in combination with Levodopa for initial or later treatment .
Mechanism of Action
Target of Action
The primary targets of this compound are the D2 and D3 dopamine receptors located in the brain’s substantia nigra and the limbic system . These receptors play a crucial role in motor control and the modulation of behavior .
Mode of Action
The compound acts as a dopamine D2 receptor (D2R) agonist . It stimulates the post-synaptic D2 receptors in the substantia nigra and the limbic system, providing an effective dopamine effect . This interaction with its targets leads to changes in neuronal firing patterns and neurotransmitter release, which can influence various physiological functions.
Pharmacokinetics
The compound is rapidly absorbed after oral administration, with a Tmax of 1 hour . Its plasma protein binding rate is relatively low, suggesting that the compound and other drugs may have a low potential for interaction . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It has two metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of metabolites via the kidneys, with about 50% cleared within 24 hours and all cleared within 48 hours . About 25% is excreted via the bile . The compound gradually releases its active ingredients, and its therapeutic action can last for more than 24 hours .
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-29-17-4-2-3-16(12-17)22-20(25)21(26)24-9-7-23(8-10-24)13-15-5-6-18-19(11-15)28-14-27-18/h2-6,11-12H,7-10,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZWLFNGERUUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{hexahydro-2H-cyclopenta[b]furan-2-yl}methanamine hydrochloride](/img/structure/B2433285.png)
![8-(2-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2433287.png)
![(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2433289.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433291.png)
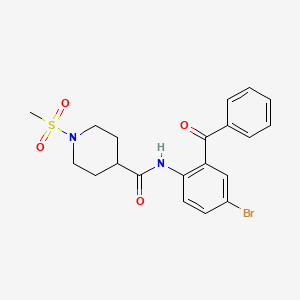
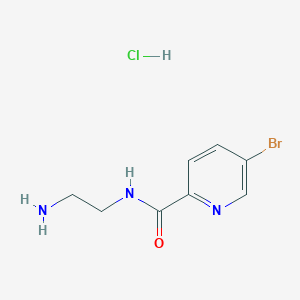
![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433295.png)
![3-Propylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2433297.png)

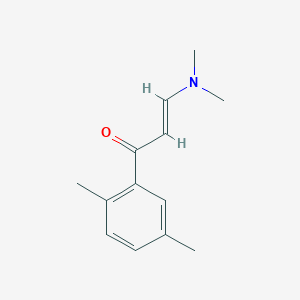
![Methyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2433301.png)
